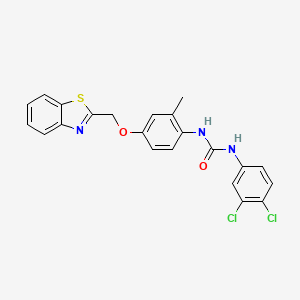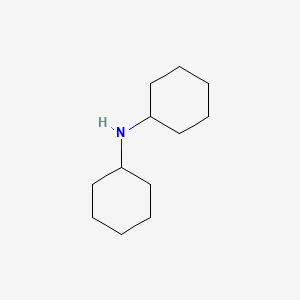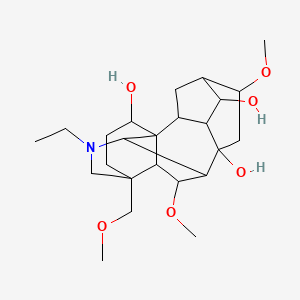
Diflapolin
Übersicht
Beschreibung
Diflapolin is a chemical compound known for its dual inhibitory action on two key enzymes: 5-lipoxygenase-activating protein and soluble epoxide hydrolase. These enzymes are involved in the metabolism of arachidonic acid, a fatty acid that plays a crucial role in the inflammatory response. By inhibiting these enzymes, this compound has shown potential in treating inflammation-related diseases .
Wissenschaftliche Forschungsanwendungen
Diflapolin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Enzyminhibition und des Metabolismus von Arachidonsäure verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse im Zusammenhang mit Entzündungen und Immunantwort untersucht.
Medizin: Wird als potenzieller Therapeutika für die Behandlung von entzündungsbedingten Erkrankungen wie Arthritis und Asthma untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von 5-Lipoxygenase-aktivierenden Protein und löslicher Epoxidhydrolase hemmt. Diese Enzyme sind an der Umwandlung von Arachidonsäure in pro-inflammatorische Leukotriene bzw. am Abbau von entzündungshemmenden Epoxyeicosatriensäuren beteiligt. Durch die Blockierung dieser Wege reduziert this compound die Produktion von pro-inflammatorischen Mediatoren und erhöht die Spiegel von entzündungshemmenden Verbindungen .
Ähnliche Verbindungen:
MK886: Ein weiterer Hemmer von 5-Lipoxygenase-aktivierenden Protein.
AUDA: Ein Hemmer der löslichen Epoxidhydrolase.
Benzothiazol-Derivate: Verbindungen mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.
Einzigartigkeit: this compound ist aufgrund seiner dualen inhibitorischen Wirkung sowohl auf 5-Lipoxygenase-aktivierendes Protein als auch auf lösliche Epoxidhydrolase einzigartig. Diese doppelte Wirkung bietet einen umfassenderen Ansatz zur Modulation der Entzündungsreaktion im Vergleich zu Verbindungen, die nur eines dieser Enzyme angreifen .
Wirkmechanismus
Target of Action
Diflapolin is a dual inhibitor that primarily targets two proteins: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH) . FLAP facilitates the conversion of arachidonic acid (AA) by 5-lipoxygenase (5-LOX) to pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It inhibits 5-LOX product formation in intact human monocytes and neutrophils, and suppresses the activity of isolated sEH . It fails to inhibit isolated 5-LOX, blocks 5-LOX product formation in cells only when 5-LOX/FLAP is co-expressed, loses potency in intact cells when exogenous AA is supplied, and prevents 5-LOX/FLAP complex assembly in leukocytes .
Biochemical Pathways
This compound affects the arachidonic acid (AA) cascade, a central pathway in the biosynthesis of lipid mediators with both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, this compound disrupts the conversion of AA to pro-inflammatory leukotrienes and the degradation of anti-inflammatory EETs .
Pharmacokinetics
Its ability to inhibit 5-lox product formation in human monocytes and neutrophils, as well as its activity in the zymosan-induced mouse peritonitis model, suggest that it is bioavailable and can exert its effects in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cysteinyl-LTs and LTB4 formation, and the suppression of neutrophil infiltration . In the zymosan-induced mouse peritonitis model, this compound impaired vascular permeability .
Action Environment
It’s worth noting that this compound’s potency in intact cells decreases when exogenous aa is supplied , suggesting that the presence of certain substances in the environment can affect its efficacy.
Biochemische Analyse
Biochemical Properties
Diflapolin plays a significant role in biochemical reactions. It interacts with enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), inhibiting their activity . The compound prevents the assembly of the 5-LOX/FLAP complex in leukocytes, which is characteristic of FLAP inhibitors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In the context of inflammation, this compound has been shown to inhibit the formation of pro-inflammatory leukotrienes (LTs) and suppress neutrophil infiltration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the activity of 5-LOX and sEH, enzymes that play crucial roles in the metabolism of arachidonic acid (AA), a key player in inflammation .
Metabolic Pathways
This compound is involved in the arachidonic acid (AA) cascade, a central metabolic pathway in the biosynthesis of lipid mediators . It interacts with enzymes such as 5-LOX and sEH, which are crucial in the metabolism of AA .
Subcellular Localization
It is known that 5-LOX, one of the enzymes inhibited by this compound, translocates to the nuclear envelope upon cell activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diflapolin is synthesized through a series of chemical reactions involving the formation of a urea derivative. The synthesis begins with the reaction of 4-(benzothiazol-2-ylmethoxy)-2-methylphenylamine with 3,4-dichlorophenyl isocyanate to form the desired urea compound. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diflapolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
MK886: Another inhibitor of 5-lipoxygenase-activating protein.
AUDA: An inhibitor of soluble epoxide hydrolase.
Benzothiazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness: Diflapolin is unique due to its dual inhibitory action on both 5-lipoxygenase-activating protein and soluble epoxide hydrolase. This dual action provides a more comprehensive approach to modulating the inflammatory response compared to compounds that target only one of these enzymes .
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXLEECGXSDIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

